3,3'-Methylenedithiobis(2-aminopropanoic acid)

Description

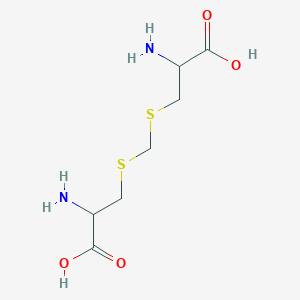

Structure

3D Structure

Properties

CAS No. |

28052-93-9 |

|---|---|

Molecular Formula |

C7H14N2O4S2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |

InChI Key |

JMQMNWIBUCGUDO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis of 3,3'-Methylenedithiobis(2-aminopropanoic acid) generally involves two key steps:

- Preparation of the thiol precursors (2-aminopropanoic acid derivatives with free thiol groups)

- Oxidative coupling of these thiol groups to form the disulfide linkage

This approach is consistent with methods used for cystine and other disulfide amino acids, where the disulfide bond is formed via oxidation of thiol groups under controlled conditions.

Preparation of Thiol Precursors

2.1. Synthesis of 2-Aminopropanoic Acid Derivatives with Thiol Groups

The initial step involves synthesizing 2-aminopropanoic acid derivatives bearing free thiol groups (-SH). This can be achieved through:

- N-Protection of amino groups : To prevent side reactions, amino groups are often protected using standard protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

- Introduction of thiol groups : The thiol functionality can be introduced via nucleophilic substitution reactions, where halogenated derivatives of amino acids (e.g., halogenated propanoic acids) react with thiourea or thiol nucleophiles to generate thiol-containing amino acids.

2.2. Synthesis of 2-Aminopropanoic Acid with Disulfide Precursors

Alternatively, disulfide precursors can be synthesized by coupling two amino acid derivatives with protected thiol groups, which are later deprotected to yield free thiols ready for oxidation.

Disulfide Bond Formation

3.1. Oxidative Coupling of Thiol Precursors

The critical step involves oxidizing the thiol groups to form the disulfide bond. Common oxidizing agents include:

The reaction typically proceeds in aqueous or mixed solvent systems, with pH control to favor disulfide formation while minimizing over-oxidation to sulfonic acids.

3.2. Reaction Conditions and Optimization

Purification and Characterization

Post-reaction, the product is purified via:

- Recrystallization from suitable solvents

- Chromatography (e.g., ion-exchange or reverse-phase HPLC)

The purity and structure are confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Alternative Synthetic Approaches

For peptide or amino acid derivative synthesis, solid-phase methods can be employed, where protected amino acids are sequentially assembled, and disulfide bonds are formed on-resin or in solution.

Biocatalytic approaches using oxidoreductases or disulfide oxidases can provide regioselective and mild conditions for disulfide formation, especially useful for sensitive derivatives.

Summary of Key Data

Chemical Reactions Analysis

Djenkolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include barium hydroxide for isolation and methylene chloride for synthesis . The major products formed from these reactions are typically derivatives of djenkolic acid, such as its selenium and tellurium analogs .

Scientific Research Applications

Djenkolic acid has several scientific research applications. In chemistry, it is used for structural modeling studies, particularly in comparing its derivatives containing selenium and tellurium . In biology and medicine, djenkolic acid is studied for its toxicological effects, especially its role in causing djenkolism, a condition characterized by severe abdominal pain and urinary tract issues .

Mechanism of Action

The mechanism of action of djenkolic acid involves its poor solubility under acidic conditions, leading to the formation of needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract . These crystals can result in symptoms such as abdominal discomfort, loin pains, severe colic, nausea, vomiting, dysuria, gross hematuria, and oliguria . The molecular targets and pathways involved include the renal tubules and urinary tract, where the crystals exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cystine [3,3'-Dithiobis(2-aminopropanoic acid)]

Cystine is a dimer of cysteine formed via a disulfide bond (-S-S-) between two alanine residues. It is a critical structural component in proteins and enzymes.

Key Differences :

Structural Implications :

- The methylenedithio group in Djenkolic acid introduces steric hindrance and reduced redox reactivity compared to cystine’s disulfide bond, which is prone to reduction to cysteine .

- Cystine’s disulfide bond is essential for extracellular protein stability (e.g., keratin, insulin), whereas Djenkolic acid’s bridge is associated with metabolic toxicity .

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

DTNB is a synthetic sulfhydryl reagent used to quantify free thiol groups in biochemical assays.

Key Differences :

Tryptophan-Related Compounds

Tryptophan-related compounds like 3,3'-[Ethylidenebis(1H-indole-1,3-diyl)]bis[2S)-2-aminopropanoic] acid (USP Tryptophan Related Compound A) share structural motifs with Djenkolic acid but feature indole rings and ethylidene bridges.

Key Differences :

Biological Activity

3,3'-Methylenedithiobis(2-aminopropanoic acid) (MDAP) is a sulfur-containing compound that has garnered attention for its potential biological activities. Its structure, characterized by two 2-aminopropanoic acid moieties linked by a methylene bridge, resembles cysteine, an essential amino acid known for its diverse roles in biological systems. This article explores the biological activity of MDAP, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of MDAP is C₆H₁₂N₂O₄S₂, and it is classified as a cysteine derivative. Its unique structural features contribute to its biological activities. The presence of thiol groups allows for interactions with various biological molecules, influencing cellular processes.

Biological Activities

MDAP exhibits several notable biological activities:

- Antioxidant Activity : Due to its structural similarity to cysteine, MDAP may act as a radical scavenger, protecting cells from oxidative stress.

- Cytotoxic Effects : Research indicates that MDAP can induce apoptosis in cancer cells. This property has been explored for potential therapeutic applications in oncology.

- Neuroprotective Effects : Preliminary studies suggest that MDAP may have protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival.

MDAP's mechanisms of action are primarily attributed to its ability to interact with cellular signaling pathways:

- Induction of Apoptosis : MDAP has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cell lines, leading to increased cell death.

- Modulation of Oxidative Stress : By scavenging free radicals, MDAP helps maintain redox balance within cells, potentially preventing damage associated with oxidative stress.

- Inhibition of Inflammatory Pathways : There is evidence that MDAP can inhibit nuclear factor kappa B (NF-κB) signaling, which plays a crucial role in inflammation and cancer progression.

Research Findings

Several studies have explored the biological activity of MDAP:

- Cytotoxicity Studies : In vitro assays demonstrated that MDAP significantly reduces the viability of various cancer cell lines, including colorectal and breast cancer cells. The cytotoxic effects were more pronounced than those observed with standard chemotherapeutic agents like doxorubicin.

- Neuroprotective Studies : In models of Alzheimer's disease using Drosophila melanogaster, MDAP was found to mitigate the toxicity associated with amyloid-beta aggregates, improving motor function and extending lifespan .

- Antioxidant Activity Assessment : The antioxidant capacity of MDAP was evaluated using DPPH radical scavenging assays, where it exhibited significant scavenging activity compared to controls .

Comparative Analysis

To better understand the biological relevance of MDAP, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cystine | Dimer of cysteine | Forms disulfide bonds; critical for protein structure |

| Djenkolic Acid | Cysteine derivative | Nephrotoxic; related to renal toxicity |

| L-Cystine | Oxidized form of cysteine | Important for disulfide bond formation |

| 2-Aminopropanoic Acid | Amino acid | Basic building block for proteins; lacks sulfur functionality |

Case Studies

- Cancer Treatment : A study involving human colorectal cancer cells showed that treatment with MDAP led to a dose-dependent decrease in cell viability and increased apoptosis markers after 24 hours of exposure.

- Neuroprotection in Alzheimer's Models : In Drosophila models expressing human amyloid-beta, administration of MDAP resulted in improved motor coordination and reduced neurodegeneration markers compared to untreated controls .

Q & A

Q. What are the optimal methods for synthesizing and purifying L-Cystine for biochemical studies?

L-Cystine is typically synthesized via oxidative dimerization of L-cysteine under controlled pH (8–9) using oxygen or hydrogen peroxide as oxidizing agents . Post-synthesis, purification involves recrystallization from dilute hydrochloric acid or alkaline solutions to remove unreacted cysteine and byproducts. Purity assessment requires HPLC with UV detection (λ = 220 nm) or chiral chromatography to confirm enantiomeric excess (>99% for L-form) . Critical parameters include temperature control (<60°C to prevent racemization) and avoiding metal ion contamination, which catalyzes disulfide bond cleavage .

Q. How does aqueous solubility vary with pH and temperature, and what strategies improve solubility for in vitro assays?

L-Cystine exhibits low water solubility (0.166–0.4858 g/L at 20–25°C) due to its zwitterionic structure and strong intermolecular hydrogen bonding . Solubility increases in acidic (pH <3) or alkaline (pH >8) conditions, where ionization of carboxyl/amino groups disrupts crystal lattice stability . For cell culture studies, solubility can be enhanced using 10 mM HCl or NaOH, followed by neutralization with buffers like PBS. Alternatively, co-solvents such as DMSO (<1% v/v) or β-cyclodextrin inclusion complexes are effective .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing cystine in complex matrices?

- FT-IR : Peaks at 2550 cm⁻¹ (S–S stretch), 1580 cm⁻¹ (COO⁻ asymmetric stretch), and 3100–3500 cm⁻¹ (N–H/O–H vibrations) confirm disulfide bonds and zwitterionic form .

- HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) resolve cystine from cysteine and other thiols. Retention time: ~8–10 min .

- X-ray crystallography : Resolves stereochemistry (R,R configuration) and hydrogen-bonding networks in the orthorhombic crystal lattice .

Advanced Research Questions

Q. How can discrepancies in thermodynamic property data (e.g., enthalpy of formation) be resolved for computational modeling?

Reported values for standard enthalpy of formation (ΔfH°) vary due to experimental methods (e.g., combustion calorimetry vs. computational DFT). For L-Cystine, NIST Webbook lists ΔfH°(solid) = −1054 kJ/mol, while Joback Method estimates −1023 kJ/mol . To resolve discrepancies:

Q. What experimental designs address contradictions in cystine’s role in oxidative stress pathways?

While cystine is a redox buffer in vivo, excess intracellular cystine can induce oxidative stress via Fenton reactions. To dissect mechanisms:

- Use isotopic labeling (e.g., L-Cystine-D₄) to track uptake and conversion to cysteine in cell lines .

- Pair LC-MS/MS with fluorescent probes (e.g., ThioTracker) to quantify reactive oxygen species (ROS) in cystine-supplemented vs. depleted media .

- Control extracellular pH (6.4–7.4) to isolate pH-dependent cystine/glutamate antiporter (xCT) activity .

Q. How do stereochemical variations (e.g., DL-Cystine vs. L-Cystine) affect protein folding kinetics in vitro?

DL-Cystine’s racemic mixture disrupts disulfide-bonded protein folding due to non-native chiral centers. Experimental approaches:

- Compare refolding rates of ribonuclease A in L-Cystine vs. DL-Cystine buffers using stopped-flow circular dichroism (CD) .

- Analyze free thiol content via Ellman’s assay to quantify misfolded intermediates .

- Molecular dynamics simulations (Amber/CHARMM) predict steric clashes caused by D-enantiomers in enzyme active sites .

Q. What methodologies quantify cystine-cysteine redox equilibrium in biological fluids?

- Capillary electrophoresis (CE) : Separates cystine (oxidized) and cysteine (reduced) with a limit of detection (LOD) of 0.1 µM .

- Electrochemical sensors : AuNPs-modified electrodes measure real-time thiol/disulfide ratios in plasma .

- Redox potential (Eh) : Calculate using the Nernst equation with [Cystine]/[Cysteine]² ratios from LC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.